Methyl 4-oxochroman-7-carboxylate
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Overview
Description
Methyl 4-oxochroman-7-carboxylate is an organic compound with the molecular formula C11H10O4. It is a derivative of chromanone, featuring a methyl ester group at the 7-position and a ketone group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxochroman-7-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions. This reaction typically employs ammonium persulfate ((NH4)2S2O8) as an oxidant in dimethyl sulfoxide (DMSO) at 80°C under a nitrogen atmosphere for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxochroman-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Methyl 4-oxochroman-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the synthesis of bioactive compounds for studying biological pathways and interactions.
Industry: Used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 4-oxochroman-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the ester group at the 7-position.
Coumarin: Contains a lactone ring instead of a ketone group.
Flavone: Features a different substitution pattern on the chromanone core.
Uniqueness
Methyl 4-oxochroman-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 4-oxochroman-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a chroman backbone with a ketone and carboxylate functional group, which are crucial for its biological activity. The molecular formula is C12H10O4, and it has a molecular weight of approximately 218.21 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Aldose Reductase Inhibition : Similar compounds have demonstrated the ability to inhibit aldose reductase, an enzyme involved in the polyol pathway linked to diabetic complications such as neuropathy and retinopathy. By inhibiting this enzyme, this compound may help reduce sorbitol accumulation in cells, thus mitigating diabetic complications.
- Antimicrobial Activity : Research indicates that chroman derivatives can exhibit antimicrobial properties. For instance, related compounds have shown significant inhibitory effects against Mycobacterium tuberculosis (Mtb) by interacting with key enzymes involved in bacterial metabolism .
Synthesis Methods
This compound can be synthesized through various methods:
- Cascade Radical Cyclization : This method involves the radical reaction of precursors under specific conditions to yield the desired chroman structure .
- Decarboxylative Michael Addition : A novel approach where carboxylic acid moieties are incorporated into the chroman framework through a Michael addition reaction followed by decarboxylation .
Case Study 1: Aldose Reductase Inhibition
In a study examining the inhibitory effects of this compound on aldose reductase, it was found that derivatives with specific substitutions at the 7-position exhibited enhanced inhibitory potency. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting potential for therapeutic application in diabetes management .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound derivatives against Mtb. The results demonstrated that modifications to the chroman structure significantly influenced antibacterial activity, with certain derivatives achieving over 75% inhibition at concentrations as low as 100 µM .
Comparative Biological Activity Table
Compound | Biological Activity | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Aldose Reductase Inhibition | TBD | Enzyme inhibition |
Related Chroman Derivative | Antimicrobial against Mtb | 55.8 ± 4.2 | Enzyme inhibition |
Methyl 6-Fluoro-7-Methyl-4-Oxochroman-2-Carboxylate | Aldose Reductase Inhibition | TBD | Enzyme inhibition |
Properties
IUPAC Name |
methyl 4-oxo-2,3-dihydrochromene-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGLYNWKHXGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)CCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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